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molecular formula C8H8O4 B1212742 Divema CAS No. 27100-68-1

Divema

Cat. No. B1212742
M. Wt: 168.15 g/mol
InChI Key: DQJJMWZRDSGUJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04906397

Procedure details

Copolymerization of the divinyl ether with maleic anhydride was by the method disclosed in Butler, G. B., J. Macromol. Sci.-Chem., A5(1) 219-227 (1971), at page 222-23. The crude product contained 0.64% residual maleic anhydride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([O:3][CH:4]=[CH2:5])=[CH2:2].[C:6]1(=[O:12])[O:11][C:9](=[O:10])[CH:8]=[CH:7]1>>[CH2:2]=[CH:1][O:3][CH:4]=[CH2:5].[CH:7]1[C:6](=[O:12])[O:11][C:9](=[O:10])[CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)OC=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Step Two
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C=COC=C.C1=CC(=O)OC1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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